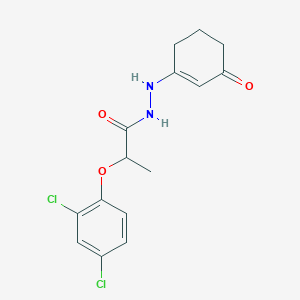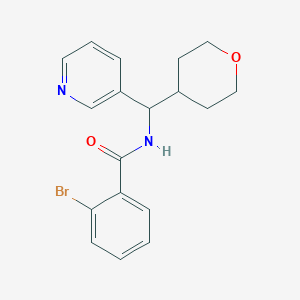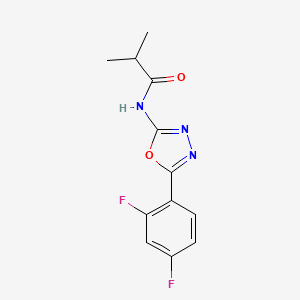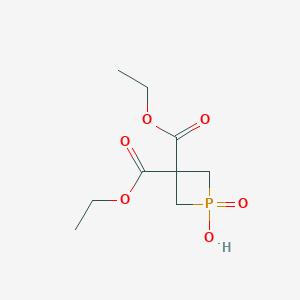
2-(2,4-dichlorophenoxy)-N'-(3-oxo-1-cyclohexenyl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,4-dichlorophenoxy)-N’-(3-oxo-1-cyclohexenyl)propanohydrazide” is a chemical compound with the molecular formula C15H16Cl2N2O3 . It contains several functional groups, including a dichlorophenoxy group, a cyclohexenone group, and a propanohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a dichlorophenoxy group attached to a propanohydrazide moiety, with the nitrogen of the hydrazide group also connected to a 3-oxo-1-cyclohexene ring . The dichlorophenoxy group is likely to be electron-withdrawing due to the presence of the electronegative chlorine atoms, while the cyclohexenone ring could potentially participate in conjugation with the hydrazide group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorophenoxy and cyclohexenone groups could potentially make the compound relatively non-polar, affecting its solubility in different solvents. The compound’s melting and boiling points would be influenced by factors such as its molecular weight and the strength of intermolecular forces .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Properties
- A study conducted by Mohamed et al. (2008) explored the synthesis of various derivatives, including hydrazides similar to 2-(2,4-dichlorophenoxy)-N'-(3-oxo-1-cyclohexenyl)propanohydrazide, which exhibited antimicrobial activities comparable to the reference drug Ampicillin® (Mohamed, Youssef, Amr, & Kotb, 2008).
- Abdel-Wahab, Farghaly, and Badria (2011) synthesized compounds incorporating a 2,4-dichlorophenoxy nucleus and evaluated their antitumor activity, with one compound showing significant effects against a murine tumor cell line (Abdel-Wahab, Farghaly, & Badria, 2011).
Synthesis and Structural Analysis
- Zhao et al. (2009) detailed the synthesis and crystal structure of a compound with a similar structure, which could provide insights into the structural characteristics of 2-(2,4-dichlorophenoxy)-N'-(3-oxo-1-cyclohexenyl)propanohydrazide (Zhao, Jin-Hao, Zhou, Yong, Xu, Xu-hui, Cheng, Jing-li, & Zhu, Guo-Nian, 2009).
Antioxidant and Cytotoxic Activities
- Fekri and Zaky (2014) investigated 2-(2,4-Dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide complexes for their antimicrobial, antioxidant, and cytotoxic activities, indicating a potential application area for similar compounds (Fekri & Zaky, 2014).
Nonlinear Optical Properties
- Purandara et al. (2019) studied a compound structurally related to 2-(2,4-dichlorophenoxy)-N'-(3-oxo-1-cyclohexenyl)propanohydrazide for its nonlinear optical properties, suggesting possible applications in optical devices (Purandara et al., 2019).
Environmental Considerations
- Sankoda et al. (2011) investigated the photodegradation pathways of triclosan, a compound related to 2-(2,4-dichlorophenoxy)-phenol, in water, providing insights into the environmental impact and degradation of such compounds (Sankoda, Matsuo, Ito, Nomiyama, Arizono, & Shinohara, 2011).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-(3-oxocyclohexen-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-9(22-14-6-5-10(16)7-13(14)17)15(21)19-18-11-3-2-4-12(20)8-11/h5-9,18H,2-4H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUXTYUPUVWSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC1=CC(=O)CCC1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2614213.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2614214.png)


![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2614220.png)
![6-Bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline](/img/structure/B2614221.png)
![3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2614222.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2614226.png)

![2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)-](/img/structure/B2614228.png)

![13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2614230.png)
![8-fluoro-3-(3-methoxybenzyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2614235.png)
